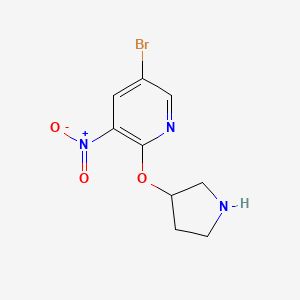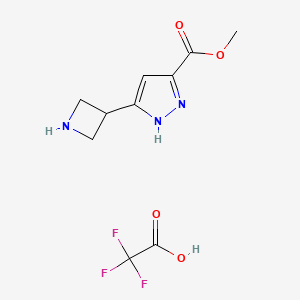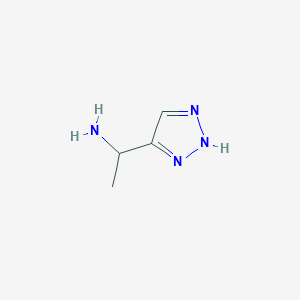![molecular formula C10H9N3 B13529918 2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile](/img/structure/B13529918.png)
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile is a heterocyclic organic compound featuring a benzimidazole core with a nitrile group attached to the acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-methyl-1H-benzo[d]imidazole. This can be achieved through the condensation of o-phenylenediamine with formic acid, followed by methylation using methyl iodide.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction. The 1-methyl-1H-benzo[d]imidazole is reacted with chloroacetonitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity. For example, it can bind to the active site of an enzyme, blocking substrate access and thus inhibiting the enzyme’s function.
Material Science: In organic semiconductors, it can facilitate charge transport due to its conjugated system, enhancing the material’s electrical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)acetonitrile: Lacks the methyl group, which can affect its reactivity and biological activity.
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: Similar structure but with the nitrile group at a different position, leading to different chemical properties and applications.
Uniqueness
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C10H9N3 |
|---|---|
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
2-(1-methylbenzimidazol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3/c1-13-7-12-9-6-8(4-5-11)2-3-10(9)13/h2-3,6-7H,4H2,1H3 |
InChI-Schlüssel |
WQDITJQDXQDPLD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C=CC(=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)


![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
![Ethyl 2-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13529865.png)




![(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)



